N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide
Description
N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.
Properties
IUPAC Name |
N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-9(11-13-12-8-15(11)2)14-19(16,17)7-10-5-3-4-6-18-10/h8-10,14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNFOWUQKXWZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)NS(=O)(=O)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions (CuAAC reaction).
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the triazole ring through alkylation reactions.
Attachment of the Oxan-2-yl Group: The oxan-2-yl group is attached via nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity while reducing reaction times and costs. These methods often employ automated systems to precisely control reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the oxan-2-yl group with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole moiety.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active sites of enzymes, inhibiting their activity.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes, which is a mechanism of its anticancer activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Ribavirin: A broad-spectrum antiviral containing a triazole moiety
Uniqueness
N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
